PZM21

Functional Selectivity GPCR Signaling Bias Analgesic Drug Discovery

PZM21 (CAS 1997387-43-5) is the definitive G-protein biased μOR agonist for discriminating Gi/o from β-arrestin signaling pathways. Unlike morphine or TRV130 (oliceridine), this compound exhibits undetectable β-arrestin-2 recruitment with high μOR affinity (Ki=1.1 nM) and potent Gi/o agonism (EC50=4.6 nM). Its unique in vivo signature—affective pain relief without respiratory depression, constipation, or conditioned place preference at equi-analgesic doses—makes it an irreplaceable tool for GPCR bias calibration, pain circuit dissection, and next-generation analgesic drug discovery. For research use only.

Molecular Formula C19H27N3O2S
Molecular Weight 361.5 g/mol
CAS No. 1997387-43-5
Cat. No. B610369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePZM21
CAS1997387-43-5
SynonymsPZM21;  PZM-21;  PZM 21
Molecular FormulaC19H27N3O2S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C
InChIInChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1
InChIKeyMEDBIJOVZJEMBI-YOEHRIQHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PZM21 (CAS 1997387-43-5): A Structurally Biased μ-Opioid Receptor Agonist for Safer Analgesia Research


PZM21 (CAS 1997387-43-5) is an experimental, small-molecule μ-opioid receptor (μOR) agonist, developed through structure-based computational docking and optimization [1]. It is characterized as a functionally selective or 'biased' agonist, which means it preferentially activates the G protein (Gi/o) signaling pathway over the β-arrestin-2 recruitment pathway, a property hypothesized to separate analgesia from adverse effects [2]. In vitro, PZM21 demonstrates high affinity for the μOR (Ki = 1.1 nM) and potent agonism (EC50 = 4.6 nM), with significant selectivity over κ- and δ-opioid receptors .

The Risks of Generic Substitution: Why PZM21's Functional Selectivity Profile Cannot Be Inferred from Traditional Opioids


The pharmacological profile of PZM21 is not interchangeable with other μOR agonists due to its distinct functional selectivity (bias) for G protein activation over β-arrestin-2 recruitment [1]. Unlike unbiased agonists like morphine or even other biased ligands like TRV130 (oliceridine), PZM21 exhibits an undetectable level of β-arrestin-2 recruitment in standard assays [2]. This specific signaling signature translates into a unique in vivo profile characterized by an analgesic effect predominantly on the affective component of pain, a lack of respiratory depression at equi-analgesic doses, and an absence of conditioned place preference [3]. Therefore, substituting PZM21 with a generic μOR agonist, or even another biased agonist without comparable quantitative data, would invalidate experimental models designed to probe the relationship between G protein bias, arrestin signaling, and distinct physiological outcomes [4].

PZM21 (CAS 1997387-43-5): A Quantitative Evidence Guide for Scientific Differentiation and Procurement


Undetectable β-Arrestin-2 Recruitment: A Differentiating Bias Profile from Morphine and TRV130

PZM21 is a potent Gi/o activator (EC50 = 4.6 nM) but demonstrates no detectable activity in a β-arrestin-2 recruitment assay, a key point of differentiation from both the unbiased agonist morphine and the clinically investigated biased agonist TRV130 (oliceridine) . While morphine and TRV130 both recruit β-arrestin-2 to varying degrees, PZM21's signal in this assay is statistically indistinguishable from baseline, even under conditions of GRK2 overexpression [1].

Functional Selectivity GPCR Signaling Bias Analgesic Drug Discovery

Superior μOR Selectivity Profile: 16- to 460-Fold over κ- and δ-Opioid Receptors

PZM21 exhibits high selectivity for the μ-opioid receptor (μOR) over other opioid receptor subtypes. In competitive binding assays, its affinity (Ki) for the κ-opioid receptor (κOR) is 18 nM and for the δ-opioid receptor (δOR) is 506 nM . This contrasts with the selectivity profile of morphine, which has a Ki for κOR of approximately 22 nM and for δOR of approximately 121 nM, indicating a more favorable off-target profile for PZM21, particularly regarding δOR [1].

Receptor Selectivity Off-Target Pharmacology μ-Opioid Receptor

Dissociation of Analgesic Modes: Affective Pain Relief Without Affecting Reflexive Withdrawal

PZM21 produces a unique pattern of analgesia, significantly reducing the affective (emotional) component of pain while having minimal effect on reflexive withdrawal responses [1]. In contrast, morphine and TRV130 reduce both affective and reflexive pain behaviors [1]. Quantitatively, at equi-analgesic doses in the mouse hotplate assay (PZM21 40 mg/kg vs. Morphine 10 mg/kg), PZM21 significantly reduces attending behaviors (a measure of affect) but does not alter paw-lick latency (a reflexive measure) [2].

Affective Analgesia Pain Perception Behavioral Pharmacology

Respiratory Safety at Equi-Analgesic Doses: A Clear Distinction from Morphine and TRV130

A key differentiating factor for PZM21 is its lack of respiratory depression at an equi-analgesic dose in mice. Whole-body plethysmography showed that a dose of PZM21 (40 mg/kg) that produces analgesia equivalent to 10 mg/kg morphine did not reduce respiratory frequency [1]. In direct comparison, both morphine (10 mg/kg) and the biased agonist TRV130 (1.2 mg/kg) caused significant, transient decreases in respiratory rate at their respective analgesic doses [1].

Respiratory Depression On-Target Toxicity Therapeutic Window

Absence of Conditioned Place Preference: Quantifying Low Abuse Liability

PZM21 does not exhibit reinforcing properties in the mouse conditioned place preference (CPP) assay, a standard preclinical model for assessing abuse potential [1]. At a dose of 20 mg/kg, which is known to be analgesic, PZM21 failed to induce a significant increase in time spent in the drug-paired chamber [1]. In direct contrast, an equi-analgesic dose of morphine (10 mg/kg) produced a robust and statistically significant place preference [1]. The biased agonist TRV130 also did not induce CPP in this same study [1].

Abuse Liability Reinforcement Conditioned Place Preference

Quantified Brain Penetration: CNS Exposure Similar to Morphine Despite Poorer Systemic Permeability

Despite later studies characterizing PZM21 as having 'poor CNS permeability' [2], initial pharmacokinetic analysis demonstrated its ability to penetrate the central nervous system [1]. At 30 minutes post-subcutaneous injection, the peak brain concentration of PZM21 reached 197 ng/g, compared to a peak of approximately 300 ng/g for morphine [1]. The serum-to-brain concentration ratio for PZM21 was 6.4, whereas for morphine it was 3.7, indicating a higher systemic exposure is required to achieve comparable brain levels [1].

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

PZM21 (CAS 1997387-43-5) in Practice: Optimal Research and Industrial Application Scenarios


A Benchmarking Tool for μOR G Protein Bias and Functional Selectivity Assays

In GPCR signaling research, PZM21 serves as an essential control compound to define the upper boundary of G protein bias. Its undetectable β-arrestin-2 recruitment (see Evidence Item 1) makes it an ideal reference ligand for calibrating and validating assays (e.g., BRET, PathHunter, Tango) that measure functional selectivity at the μOR [1]. Comparing the signal window of PZM21 against unbiased agonists like DAMGO or partial biased agonists like TRV130 allows for the precise quantification of bias factors for novel chemical entities.

Dissecting Affective vs. Reflexive Pain Pathways in Behavioral Neuroscience

Researchers aiming to isolate the neural circuits of pain affect can use PZM21 as a selective pharmacological tool. Its unique ability to reduce the attending/affective component of pain without altering reflexive withdrawal (see Evidence Item 3) allows for a clean dissection of these two pathways in rodent models [2]. This makes PZM21 superior to morphine or TRV130 for studies focused on the emotional and cognitive dimensions of pain, including comorbid conditions like anxiety and depression.

A Gold Standard Negative Control for On-Target Opioid Toxicity Studies (Respiratory & Constipation)

PZM21 is a critical reagent for studies investigating the mechanisms of opioid-induced adverse effects. Its complete lack of respiratory depression (see Evidence Item 4) and significantly reduced constipation profile [3] at fully analgesic doses in mice establish it as a 'negative control' for these on-target toxicities. This enables researchers to compare the molecular and physiological effects of PZM21 with those of classic opioids (e.g., morphine) or other biased ligands to identify the signaling pathways responsible for adverse events.

A Core Scaffold for Medicinal Chemistry and Drug Discovery Programs Targeting Safer Analgesics

In industrial and academic drug discovery, PZM21 serves as a validated lead scaffold for the development of next-generation, non-addictive pain therapeutics. Its unique pharmacological profile—combining potent analgesia with a favorable safety window (see Evidence Items 1-5)—has spurred numerous medicinal chemistry campaigns. These efforts aim to further optimize its pharmacokinetic properties, particularly its blood-brain barrier penetration (see Evidence Item 6), while retaining its distinctive signaling bias and in vivo efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PZM21

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.